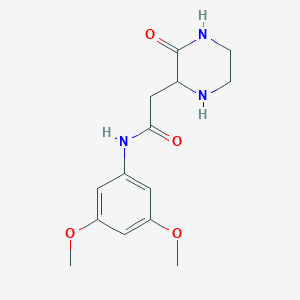![molecular formula C21H25NO4S B12129723 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12129723.png)
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(1,1-dioxidotetrahydrothiophène-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-énamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle furanne, un groupement dioxyde de tétrahydrothiophène et un groupe prop-2-énamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2E)-N-(1,1-dioxidotetrahydrothiophène-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-énamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle furanne : Cela peut être réalisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Synthèse du groupement dioxyde de tétrahydrothiophène : Cela implique l’oxydation du tétrahydrothiophène à l’aide d’oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réactions de couplage : Le cycle furanne et le groupement dioxyde de tétrahydrothiophène sont couplés à un groupe prop-2-énamide par formation de liaison amide. Cette étape nécessite souvent l’utilisation de réactifs de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et de catalyseurs comme le DMAP (4-diméthylaminopyridine).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la chromatographie sur colonne et la recristallisation sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-N-(1,1-dioxidotetrahydrothiophène-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-énamide subit diverses réactions chimiques, notamment :
Oxydation : Le cycle furanne et le groupement dioxyde de tétrahydrothiophène peuvent subir des réactions d’oxydation, conduisant à la formation d’oxydes et de sulfoxydes correspondants.
Réduction : Le composé peut être réduit à l’aide de réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle furanne et du groupe amide, en utilisant des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Réactifs de couplage : EDCI, DMAP.
Catalyseurs : Palladium sur carbone (Pd/C), oxyde de platine (PtO2).
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du composé d’origine, qui peuvent avoir des propriétés chimiques et biologiques différentes.
Applications de recherche scientifique
(2E)-N-(1,1-dioxidotetrahydrothiophène-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-énamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans les réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et agrochimiques.
Applications De Recherche Scientifique
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de (2E)-N-(1,1-dioxidotetrahydrothiophène-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-énamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes et des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui lui confère des propriétés anticancéreuses. Les cibles moléculaires et les voies exactes sont encore à l’étude.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2E)-N-(1,1-dioxidotetrahydrothiophène-3-yl)-3-(furan-2-yl)-N-[4-(méthyl)benzyl]prop-2-énamide
- (2E)-N-(1,1-dioxidotetrahydrothiophène-3-yl)-3-(furan-2-yl)-N-[4-(éthyl)benzyl]prop-2-énamide
Unicité
Par rapport à des composés similaires, (2E)-N-(1,1-dioxidotetrahydrothiophène-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-énamide présente des caractéristiques structurales uniques, telles que la présence du groupe propan-2-yl, qui peuvent influencer sa réactivité chimique et son activité biologique. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C21H25NO4S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C21H25NO4S/c1-16(2)18-7-5-17(6-8-18)14-22(19-11-13-27(24,25)15-19)21(23)10-9-20-4-3-12-26-20/h3-10,12,16,19H,11,13-15H2,1-2H3/b10-9+ |
Clé InChI |
KEQZVWGAJISMRL-MDZDMXLPSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129672.png)
![1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12129678.png)

![methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12129682.png)
![N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129683.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12129702.png)

![Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate](/img/structure/B12129711.png)

![Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12129731.png)
![[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide](/img/structure/B12129738.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129742.png)
